1H-pyrazolo[3,4-b]pyridine-4,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-2-9-6-3(5(4)8)1-10-11-6/h1-2H,7H2,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJCTMMWPCCNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine 4,5 Diamine and Key Precursors
Strategies for Constructing the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The predominant approach for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the annulation of a pyridine (B92270) ring onto a 5-aminopyrazole derivative. This is typically achieved through cyclocondensation reactions with various 1,3-dielectrophiles.
Cyclocondensation Approaches Utilizing 5-Aminopyrazoles
5-Aminopyrazoles are versatile building blocks for the synthesis of pyrazolo[3,4-b]pyridines. Their reaction with various 1,3-dielectrophiles provides a direct route to this fused heterocyclic system.
The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a fundamental strategy for the construction of the 1H-pyrazolo[3,4-b]pyridine ring system. A classic example of this approach is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-dielectrophile. tandfonline.com In this reaction, the 5-aminopyrazole acts as a dinucleophile, leading to the formation of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate, which can be further modified.
A widely employed method for the synthesis of 1H-pyrazolo[3,4-b]pyridines is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov This reaction is typically carried out under acidic conditions, often using acetic acid as both a catalyst and solvent, at elevated temperatures. The reaction proceeds through a tandem condensation and cyclization mechanism. If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed. nih.gov The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups. For instance, the reaction of a 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione results in the trifluoromethyl group at the 4-position of the resulting pyrazolo[3,4-b]pyridine, as the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic. nih.gov
Table 1: Examples of 1,3-Dicarbonyl Compounds in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines
| 1,3-Dicarbonyl Compound | Resulting Substitution Pattern | Reference |
|---|---|---|
| Acetylacetone | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Ethyl acetoacetate | 4-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 1,1,1-Trifluoropentane-2,4-dione | 4-Trifluoromethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
α,β-Unsaturated ketones can also serve as 1,3-dielectrophiles in reactions with 5-aminopyrazoles to afford 1H-pyrazolo[3,4-b]pyridines. nih.govmdpi.com The reaction is believed to proceed via a Michael addition of the C4 carbon of the pyrazole (B372694) to the β-carbon of the unsaturated ketone, followed by cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazolopyridine. nih.gov The use of a catalyst, such as zirconium tetrachloride (ZrCl4), has been reported to facilitate this cyclization. mdpi.com
While the direct synthesis of 1H-pyrazolo[3,4-b]pyridine-4,5-diamine using this specific method is not extensively documented, the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals represents a potential route. Ketene dithioacetals are known precursors for the synthesis of 5-aminopyrazoles. tandfonline.comnih.gov The reaction of a suitably substituted 5-aminopyrazole, potentially one with a cyano group at the 4-position, with an α-oxoketene dithioacetal could lead to a pyrazolo[3,4-b]pyridine derivative. The use of trifluoroacetic acid (TFA) as a catalyst in such condensations is plausible, as it is a strong acid that can promote both the initial condensation and the subsequent cyclization steps. nih.gov Further functional group transformations would be necessary to arrive at the desired 4,5-diamine. For instance, a pyrazolo[3,4-b]pyridine with a cyano group at the 5-position and a methylthio group at the 4-position could potentially be converted to the 4,5-diamine through hydrolysis of the nitrile and nucleophilic displacement of the methylthio group followed by reduction.
Ring Closure Reactions from Pyridine Derivatives
An alternative strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the formation of the pyrazole ring from a suitably substituted pyridine precursor. This approach typically starts with a pyridine derivative bearing functional groups that can react with a hydrazine to form the pyrazole ring. For example, a 2-chloro-3-cyanopyridine can react with hydrazine to yield a 3-amino-1H-pyrazolo[3,4-b]pyridine. nih.gov To synthesize the target this compound, a pyridine precursor with appropriate functionalities at the 2, 3, 4, and 5-positions would be required. A plausible route could involve a 2-chloro-3-cyano-4-nitro-5-aminopyridine. Reaction with hydrazine would form the pyrazole ring, and subsequent reduction of the nitro group would yield the desired 4,5-diamine.
Cyclization of 2-Chloro-3-pyridinecarboxaldehyde with Hydroxylamine Hydrochloride
One synthetic route involves the annelation of a pyrazole ring onto a substituted pyridine. This can be achieved through the reaction of a 2-chloropyridine derivative bearing a carbonyl group, such as an aldehyde, at the C3 position with a hydrazine derivative. For instance, the condensation of 2-chloro-3-pyridinecarboxaldehyde with hydrazine or its substituted variants initiates the process. The reaction typically proceeds via initial nucleophilic attack of the hydrazine on the aldehyde to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the chloro substituent, leading to the elimination of HCl and the formation of the fused pyrazole ring. This method provides a direct pathway to the 1H-pyrazolo[3,4-b]pyridine core.
An analogous reaction involves the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine, which, after forming the Schiff base, undergoes intramolecular cyclization upon heating to yield the corresponding pyrazolo[3,4-b]quinoline. nih.gov
Ring Closure of 3-Acylpyridine N-Oxide Tosylhydrazones
The use of N-tosylhydrazones offers another pathway for forming fused heterocyclic systems. Tosylhydrazones, derived from carbonyl compounds, are stable precursors to diazo compounds. In the context of pyridine synthesis, a 3-acylpyridine N-oxide can be converted to its corresponding N-tosylhydrazone. Upon treatment with a base, this intermediate can undergo cyclization. The reaction mechanism involves the formation of a diazo species, which can then participate in an intramolecular cyclization reaction. This process, known as a ring-closure reaction, results in the formation of the fused pyrazole ring, yielding the 1H-pyrazolo[3,4-b]pyridine skeleton.
Gould-Jacobs Reaction Pathway for 1H-Pyrazolo[3,4-b]pyridines
The Gould-Jacobs reaction is a versatile and frequently utilized method for synthesizing the 1H-pyrazolo[3,4-b]pyridine framework. mdpi.com This reaction typically involves the condensation of a 3-aminopyrazole (B16455) derivative with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate. mdpi.comcdnsciencepub.com
The mechanism begins with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether carbon of the malonate, leading to the elimination of ethanol. mdpi.comwikipedia.org This is followed by a thermal or acid-catalyzed intramolecular cyclization, where a nitrogen from the pyrazole ring attacks one of the ester groups. wikipedia.org Subsequent elimination of a second ethanol molecule forms a 4-hydroxypyrazolo[3,4-b]pyridine intermediate. mdpi.comwikipedia.org This intermediate exists predominantly in its tautomeric 4-oxo form. wikipedia.org If the reaction is followed by treatment with a dehydrating and halogenating agent like phosphorus oxychloride (POCl₃), the 4-hydroxy group is converted to a 4-chloro substituent, yielding a 4-chloro-1H-pyrazolo[3,4-b]pyridine. mdpi.com This chloro-derivative serves as a valuable intermediate for further functionalization, such as nucleophilic substitution reactions to introduce amines.
| Reactant A | Reactant B | Key Step | Intermediate Product | Final Product (with POCl₃) |
|---|---|---|---|---|
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Thermal Cyclization | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | 4-Chloro-1H-pyrazolo[3,4-b]pyridine |
Multicomponent Reaction Strategies in Pyrazolopyridine Synthesis
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyrazolopyridines in a single step. preprints.orgchemmethod.com These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants.
A common MCR strategy for 1H-pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like a 1,3-dicarbonyl compound or malononitrile). mdpi.comresearchgate.net The reaction often begins with the condensation between the aldehyde and the active methylene compound to form a biselectrophile. mdpi.com The 5-aminopyrazole then acts as a dinucleophile, reacting with the biselectrophile through a sequence of Michael addition and condensation reactions, ultimately leading to the formation of the fused pyridine ring. mdpi.com These reactions are often carried out in the presence of a catalyst and can produce highly substituted pyrazolopyridines in high yields. researchgate.netmdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product Type |
|---|---|---|---|---|
| 5-Aminopyrazole | Aldehyde | 1,3-Dicarbonyl Compound | Ammonium Acetate | Substituted 1H-Pyrazolo[3,4-b]pyridine |
Introduction of Diamine Functionality into 1H-Pyrazolo[3,4-b]pyridine Systems
Once the core pyrazolopyridine structure is established, the introduction of the diamine functionality at the 4 and 5 positions is required to obtain the target compound.
Nucleophilic Aromatic Substitution Strategies for Amination
Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing amino groups onto the pyridine ring of the pyrazolo[3,4-b]pyridine system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.comyoutube.com
To introduce an amino group at the C4 position, a precursor with a good leaving group at this site, such as a 4-chloro-1H-pyrazolo[3,4-b]pyridine (obtainable from the Gould-Jacobs reaction), is typically used. Reaction with an amine nucleophile (like ammonia or a protected amine) displaces the chloride ion to form the 4-amino derivative. The stability of the anionic intermediate (Meisenheimer complex) formed during the reaction is enhanced by the presence of the electron-withdrawing nitrogen atoms in both rings, making the substitution favorable. stackexchange.com Introducing a second amino group at the C5 position would require a similar strategy, starting with a precursor having a suitable leaving group at C5.
Synthesis of Diamino Derivatives, e.g., 4,6-diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile
The synthesis of highly functionalized diamino pyrazolopyridines often starts with a strategically substituted pyrazole precursor. For example, the synthesis of related diamino derivatives has been achieved using 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile as a key starting material. researchgate.net This precursor already contains an amino group and cyano groups that can be used to construct the pyridine ring.
The reaction of this dicarbonitrile with various electrophilic and nucleophilic reagents can lead to the formation of the fused pyridine ring with multiple functional groups. For instance, cyclization reactions can be designed to incorporate a second amino group at a specific position on the newly formed pyridine ring, resulting in diamino derivatives. The tosyl group serves as a protecting group for the pyrazole nitrogen during these transformations. researchgate.net
Regioselectivity and Stereoselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Influence of Electrophilicity on Regioisomeric Product Distribution
The formation of the pyridine ring in 1H-pyrazolo[3,4-b]pyridine derivatives often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. When a nonsymmetrical 1,3-dicarbonyl compound is used, the potential for the formation of two different regioisomers arises. The distribution of these products is largely governed by the relative electrophilicity of the two carbonyl groups. researchgate.net
A notable example of controlling regioselectivity through electrophilicity is the reaction of 5-aminopyrazoles with 1,1,1-trifluoropentane-2,4-dione. In this case, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. Consequently, the initial nucleophilic attack from the pyrazole ring nitrogen is directed towards this more reactive carbonyl. This leads to a predictable and high regioselectivity in the cyclization, with the trifluoromethyl group ultimately positioned at the C4 position of the resulting 1H-pyrazolo[3,4-b]pyridine. researchgate.net If the electrophilicity of the two carbonyl groups is similar, the reaction may yield a mixture of regioisomers approaching a 1:1 ratio. However, a significant difference in electrophilicity can lead to regioselectivity exceeding 80%. researchgate.net
The following table summarizes the expected major regioisomeric products based on the electrophilicity of the substituents in the 1,3-dicarbonyl precursor.
| 1,3-Dicarbonyl Compound | R¹ | R² | Relative Electrophilicity of Carbonyls | Predicted Major Regioisomer |
|---|---|---|---|---|
| Acetylacetone | CH₃ | CH₃ | Similar | Mixture of regioisomers |
| 1,1,1-Trifluoropentane-2,4-dione | CF₃ | CH₃ | C=O adjacent to CF₃ is more electrophilic | 4-CF₃-6-CH₃-1H-pyrazolo[3,4-b]pyridine |
| Benzoylacetone | Ph | CH₃ | C=O adjacent to Ph is generally more electrophilic | 4-Ph-6-CH₃-1H-pyrazolo[3,4-b]pyridine |
Chiral Ligands and Asymmetric Synthesis Approaches in Related Systems
While the direct asymmetric synthesis of this compound using chiral ligands is not extensively documented, the principles of asymmetric catalysis developed for other nitrogen-containing heterocycles provide a framework for potential stereoselective approaches. The development of enantiomerically pure heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals and natural products. nih.gov
Asymmetric synthesis of chiral pyridines has been achieved through various methods, including the use of chiral catalysts in conjugate addition reactions to alkenyl pyridines. nih.govresearchgate.net These approaches often involve the activation of the pyridine substrate with a Lewis acid and the use of a chiral diphosphine ligand in conjunction with a metal catalyst, such as copper, to control the stereochemical outcome of the reaction. nih.govresearchgate.net
In the broader context of fused N-heterocycles, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex structures. For instance, the enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines has been accomplished using a chiral iridacycle catalyst in a transfer hydrogenation reaction. acs.org This demonstrates that chiral metal complexes can effectively control the stereochemistry during the formation of fused pyridine rings.
Furthermore, the synthesis of axially chiral pyrazole-containing biaryls has been achieved using chiral organocatalysts. These methods, while not directly forming a chiral center in the pyrazolopyridine core, highlight the potential of chiral catalysts to induce stereochemistry in molecules containing a pyrazole moiety.
The use of chiral auxiliaries represents another established strategy for asymmetric synthesis. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed. This approach has been widely applied in the synthesis of various chiral compounds. sigmaaldrich.comwikipedia.org
Potential asymmetric strategies for 1H-pyrazolo[3,4-b]pyridine derivatives could involve:
Catalytic Asymmetric Hydrogenation: The reduction of a pre-formed pyrazolo[3,4-b]pyridine with a chiral catalyst to create stereocenters in the pyridine ring.
Enantioselective Cyclization: The use of a chiral catalyst to control the stereochemistry during the formation of the pyridine ring from achiral precursors.
Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to a precursor, followed by diastereoselective cyclization and subsequent removal of the auxiliary.
The following table outlines some general approaches to asymmetric synthesis and the types of chiral ligands or catalysts that have been successfully employed in the synthesis of related heterocyclic systems.
| Asymmetric Approach | Catalyst/Ligand Type | Related Heterocyclic System | Potential Application to 1H-Pyrazolo[3,4-b]pyridines |
|---|---|---|---|
| Asymmetric Conjugate Addition | Copper-Chiral Diphosphine Ligands | Chiral Alkylated Pyridines | Introduction of a chiral substituent at the pyridine ring. |
| Asymmetric Transfer Hydrogenation | Chiral Iridacycle Catalysts | Tetrahydropyrido[2,3-b]pyrazines | Asymmetric reduction of the pyridine ring. |
| Organocatalytic Asymmetric Reactions | Chiral Phosphoric Acids, Cinchona Alkaloids | Axially Chiral Pyrazoles, Fused N-Heterocycles | Enantioselective construction of the fused ring system or introduction of chiral substituents. |
| Chiral Auxiliary-Mediated Synthesis | Evans Oxazolidinones, Camphorsultam | Various Chiral Compounds | Diastereoselective synthesis of substituted pyrazolopyridines. |
Chemical Reactivity and Transformation of 1h Pyrazolo 3,4 B Pyridine 4,5 Diamine Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazolopyridine Core
The pyrazolo[3,4-b]pyridine system, being a fusion of an electron-rich pyrazole (B372694) ring and an electron-deficient pyridine (B92270) ring, exhibits complex reactivity towards aromatic substitution reactions. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes reactions like nitration, sulfonation, and Friedel-Crafts reactions difficult to achieve on simple pyridines, often requiring harsh conditions and resulting in low yields. gcwgandhinagar.comyoutube.com The electrophilic attack, when it does occur, is typically directed to the 3- and 5-positions of the pyridine ring. youtube.com
Functional Group Transformations Involving Amino Groups
The amino groups at the 4- and 5-positions of 1H-pyrazolo[3,4-b]pyridine-4,5-diamine are key functionalities for further molecular elaboration. These primary amines can undergo a variety of transformations to introduce diverse substituents and build more complex molecular architectures.
Acylation of amino groups on the pyrazolopyridine core is a common strategy to introduce amide functionalities. Studies on related 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have shown that the reactivity of the different amino and NH groups towards acetylation can be selective. researchgate.net Under mild conditions with acetic anhydride, the N(1)H of the pyrazole ring can be more reactive than the C(3) and C(6) amino groups. researchgate.net However, this selectivity can be influenced by steric factors. researchgate.net Carbamoylation, the reaction with isocyanates or carbamoyl chlorides, introduces urea or carbamate moieties, respectively. These reactions are crucial for exploring structure-activity relationships in medicinal chemistry programs.
Amide coupling reactions are fundamental in organic synthesis for the formation of amide bonds from a carboxylic acid and an amine. luxembourg-bio.comresearchgate.net This transformation is typically facilitated by a coupling agent that activates the carboxylic acid. luxembourg-bio.com For this compound, the amino groups can be coupled with a wide range of carboxylic acids to generate a library of amide derivatives. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and phosphonium or uronium/aminium salts. luxembourg-bio.com The choice of coupling agent and reaction conditions is critical to ensure efficient and clean conversion to the desired amide product. This strategy has been employed to synthesize bispyridine-based ligands for coordination chemistry. nih.gov
Advanced Coupling Reactions and Functionalization Strategies
Modern cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including the 1H-pyrazolo[3,4-b]pyridine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction has been extensively used for the arylation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com By introducing a halogen atom (e.g., iodine or chlorine) onto the pyrazolopyridine core, subsequent Suzuki coupling can be performed to introduce various aryl and heteroaryl groups. nih.govresearchgate.net
For instance, a practical synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines was developed using a one-pot sequential Suzuki-Miyaura coupling strategy. nih.govresearchgate.net This approach demonstrated high selectivity for the C3 position over the C6 position, enabling the rapid construction of diverse derivatives. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov
Table 1: Examples of Suzuki Coupling Reactions on Pyrazolo[3,4-b]pyridine Derivatives
| Starting Material | Boronic Acid | Product | Yield (%) | Reference |
| 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | 6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine | 93 | nih.gov |
| 6-chloro-3-(2,4-difluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | 3-methoxyphenylboronic acid | 6-(3-methoxyphenyl)-3-(2,4-difluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | 48 | nih.gov |
| Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | Various aryl boronic acids | Ethyl 4-(biaryl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates | - | mdpi.com |
Table generated based on data from cited research articles.
While not as commonly reported for this compound itself, reductive desulfurization is a valuable synthetic transformation for related heterocyclic systems. This process typically involves the removal of a sulfur-containing functional group, often a thioether or a thiol, and its replacement with a hydrogen atom. This can be achieved using various reducing agents, such as Raney nickel or other catalytic hydrogenation methods. In the context of pyrazolopyridine synthesis, this strategy could be employed to remove a sulfur-based protecting group or to convert a sulfur-containing intermediate into the final target molecule.
Ester Hydrolysis and Related Derivatizations
The ester functional group on the 1H-pyrazolo[3,4-b]pyridine scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives such as hydrazides, hydrazones, and other related compounds. These derivatizations are crucial for modifying the molecule's properties and for creating precursors for further synthetic steps.
One significant pathway involves the conversion of pyrazolo[3,4-b]pyridine esters into their corresponding hydrazides. In a recent study, a series of ethyl 4-(aryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives were synthesized and subsequently converted to their corresponding hydrazides. nih.gov This transformation was achieved by reacting the ester derivatives with hydrazine hydrate. nih.gov The resulting hydrazides are valuable intermediates, which can be further reacted to form Schiff bases (hydrazones). nih.gov For example, the synthesized hydrazides were reacted with various aromatic aldehydes to yield a series of hydrazone derivatives. nih.gov
Another related derivatization involves the transformation of a hydrazide group into a carbonyl azide. The reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide with nitrous acid (HNO2) yields the corresponding 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide. helsinki.fi This carbonyl azide is a reactive intermediate. When refluxed with methanol, it surprisingly yields a cyclized product, oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one, rather than the expected carbamate. helsinki.fi
The table below summarizes key derivatization reactions starting from ester or related functional groups on the pyrazolopyridine core.
Table 1: Derivatization of 1H-Pyrazolo[3,4-b]pyridine Esters and Related Compounds
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-(aryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | Hydrazine Hydrate | 4-(Aryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazides | Not specified | nih.gov |
| 4-(Aryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazides | Aromatic Aldehydes | Schiff Bases (Hydrazones) | Not specified | nih.gov |
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | HNO₂ | 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide | Not specified | helsinki.fi |
Heterocyclic Annulation and Fusion Reactions with the Pyrazolopyridine Core
The 1H-pyrazolo[3,4-b]pyridine nucleus, particularly when functionalized with amino or other reactive groups, is an excellent platform for constructing more complex, fused heterocyclic systems. These annulation reactions are key in synthesizing novel scaffolds with potential applications in medicinal chemistry and materials science.
A prominent example of heterocyclic annulation is the synthesis of pyrazolo[3,4-b]pyrido[2',3'-d]pyrimidines. Starting from appropriately substituted 1H-pyrazolo[3,4-b]pyridines, cyclization can be achieved by reacting with reagents like formamide. researchgate.net This reaction builds a pyrimidine ring onto the pyridine portion of the pyrazolopyridine core, creating a tricyclic system. researchgate.net
Another important fusion reaction involves the use of pyrazolopyridine dicarboxylate derivatives to build an adjacent pyridazine ring. Specifically, dimethyl or diethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate can be reacted with hydrazine hydrate under basic conditions. researchgate.net This reaction proceeds via hydrazinolysis of the two adjacent ester groups followed by cyclization to form pyrazolopyridopyridazine diones. researchgate.net This strategy demonstrates how the pyrazolopyridine core can direct the regioselective formation of a new fused heterocyclic ring.
The aza-Diels-Alder reaction also provides a powerful route for constructing the pyrazolopyridine system itself, which can then be considered a fused heterocycle. For instance, pyrazolylimines react with diethyl acetylenedicarboxylate (DEAD) in the presence of a zinc chloride catalyst to form 1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylates. researchgate.net This reaction builds the pyridine ring onto a precursor pyrazole. researchgate.net
The table below details examples of heterocyclic annulation reactions utilizing the 1H-pyrazolo[3,4-b]pyridine core or its precursors.
Table 2: Heterocyclic Annulation and Fusion Reactions
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted 1H-pyrazolo[3,4-b]pyridines | Formamide | Pyrazolo[3,4-b]pyrido[2',3'-d]pyrimidines | Annulation (Pyrimidine ring formation) | researchgate.net |
| Dimethyl/Diethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate | Hydrazine Hydrate | Pyrazolopyridopyridazine diones | Annulation (Pyridazine ring formation) | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate |
| Diethyl 1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate |
| Diethyl acetylenedicarboxylate |
| Dimethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate |
| Ethyl 4-(aryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| Formamide |
| Hydrazine hydrate |
| Methanol |
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azide |
| 3-Methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide |
| N,N-diisopropylamidinyl pyrazolylimine |
| Nitrous acid |
| Oxazolo[5,4-b]pyrazolo[4,3-e]pyridin-6-one |
| Pyrazolo[3,4-b]pyrido[2',3'-d]pyrimidine |
| Pyrazolopyridopyridazine dione |
Computational and Theoretical Investigations of 1h Pyrazolo 3,4 B Pyridine 4,5 Diamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it a suitable method for investigating systems like 1H-pyrazolo[3,4-b]pyridine-4,5-diamine.
Geometry Optimization and Electronic Structure Calculations
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole-containing compounds, DFT has been used to optimize molecular geometries, and the results have shown good consistency with experimental data from X-ray diffraction. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.
Furthermore, DFT is used to calculate the electronic structure, including the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability.
Exploration of Reaction Mechanisms and Transition States
Understanding how a molecule participates in a chemical reaction is fundamental to its application. DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and the high-energy transition states that must be overcome. For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, DFT can be used to study the reaction mechanism, such as the relative electrophilicity of different carbonyl groups in a non-symmetrical starting material, which can determine the regioselectivity of the reaction.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying how molecules interact with light. This is particularly relevant for compounds that have applications in areas like fluorescent probes and organic electronics.
TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule by calculating the energies of its excited states. For derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline, which are structurally related to the title compound, quantum chemical calculations have been used to support the understanding of their photophysical properties. researchgate.net These studies have investigated phenomena such as solvatochromism, where the color of a substance changes with the polarity of the solvent, and have helped to explain the mechanisms of fluorescence. researchgate.net Novel pyrazolo[3,4-b]pyridines have been synthesized and shown to possess exciting photophysical properties, including exceptionally large Stokes shifts, which is the difference between the absorption and emission maxima. mdpi.com The fluorescence properties of related pyrazolo[3,4-b]quinolines have also been a subject of research. mdpi.com
Quantum Chemical Calculations for Structural Confirmation and Property Prediction
Quantum chemical calculations, including DFT, serve as a powerful tool for confirming the structure of newly synthesized compounds. By comparing the calculated spectroscopic data, such as NMR chemical shifts or vibrational frequencies, with the experimental spectra, researchers can gain confidence in the assigned structure of a molecule.
Beyond structural confirmation, these calculations are predictive. They can be used to estimate a wide range of molecular properties, such as dipole moment, polarizability, and reactivity indices. This predictive power is invaluable in the early stages of drug discovery or materials science, as it allows for the virtual screening of many candidate molecules before committing to their synthesis.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme.
Numerous studies have utilized molecular docking to investigate the interactions of 1H-pyrazolo[3,4-b]pyridine derivatives with various biological targets. For example, docking studies have been instrumental in understanding how these compounds can act as inhibitors for targets like TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK). The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity and selectivity of the compound. This information is critical for the rational design of more potent and specific inhibitors.
In Silico Screening and Evaluation of Derivative Libraries
The core structure of 1H-pyrazolo[3,4-b]pyridine allows for the attachment of various chemical groups at different positions, leading to a vast number of possible derivatives. Synthesizing and testing all of these compounds would be a monumental task. In silico (computer-based) screening offers a more efficient approach.
By creating virtual libraries of this compound derivatives, researchers can use computational tools to predict their properties and biological activities. This can involve a combination of the methods described above, such as quantum chemical calculations to predict physicochemical properties and molecular docking to estimate binding affinities to a target of interest. For example, in silico studies have been used to validate the results of in vitro antidiabetic activity tests of pyrazolo[3,4-b]pyridine derivatives. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for actual synthesis and experimental testing, thereby accelerating the discovery process.
Mechanism Oriented Biological Activity Studies of 1h Pyrazolo 3,4 B Pyridine 4,5 Diamine Derivatives Excluding Clinical Outcomes
Molecular Interactions with Biological Targets (Mechanistic Focus)
Enzyme Inhibition Mechanisms (e.g., Kinases: CDK2, PIM1, KDR, TBK1)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The primary mechanism of inhibition often involves competitive binding at the ATP-binding site of the kinase.
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and highly potent TBK1 inhibitors. mdpi.comnih.govnih.gov TBK1 is a key kinase in innate immunity signaling pathways and has roles in oncogenesis. mdpi.comnih.govnih.gov Through rational drug design and optimization, compound 15y emerged as a particularly effective inhibitor with an IC50 value of 0.2 nM against TBK1. mdpi.comnih.gov Molecular docking studies suggest that these inhibitors bind within the TBK1 active site. nih.gov For instance, the co-crystal structure of TBK1 with a similar inhibitor, BX795, revealed the binding mode for this class of compounds, providing a foundation for further study. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): The 1H-pyrazolo[3,4-b]pyridine structure is a recognized scaffold for developing CDK2 inhibitors. nih.gov CDK2, particularly in complex with cyclin A, is essential for the progression of the cell cycle from the S phase, making it a prime target for anti-cancer drugs. koreascience.kr The derivative SQ-67563 was shown to be a potent and selective inhibitor of CDK1/CDK2. selleckchem.com X-ray crystallography revealed that this compound binds in the ATP purine binding site of CDK2, forming crucial hydrogen-bonding interactions with the backbone of Leu83. selleckchem.com Other derivatives have also shown significant inhibitory activity against CDK2/cyclin A2, with some compounds exhibiting IC50 values as low as 0.24 µM, which is more potent than the reference inhibitor roscovitine (IC50 0.394 μM). koreascience.kr
PIM1 Kinase: The PIM kinase family of serine/threonine kinases is a therapeutic target in breast cancer. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as PIM-1 kinase inhibitors. nih.gov Notably, compounds 17 and 19 demonstrated high inhibitory activity with IC50 values of 43 nM and 26 nM, respectively. Molecular docking studies confirmed that these compounds interact effectively with the active site of PIM-1 kinase.
Kinase Insert Domain Receptor (KDR/VEGFR-2): While direct studies on 1H-pyrazolo[3,4-b]pyridine-4,5-diamine derivatives targeting KDR (also known as VEGFR-2) are limited, the closely related pyrazolo[3,4-d]pyrimidine scaffold has been shown to be a promising nucleus for potent VEGFR-2 inhibitors. nih.gov These inhibitors are designed to target the ATP-binding domain of the kinase. nih.gov One such derivative, 12b , which incorporates a pyrazolo[3,4-d]pyrimidine core, exhibited selective and potent inhibition of VEGFR-2 with an IC50 of 0.09 µM, comparable to the multi-kinase inhibitor sorafenib. nih.gov This indicates the potential of the broader pyrazolopyridine family to effectively inhibit this key angiogenic kinase.
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| 15y | TBK1 | 0.2 nM |
| Derivative 4 | CDK2/cyclin A2 | 0.24 µM |
| SQ-67563 | CDK1/CDK2 | Potent, selective |
| Compound 17 | PIM-1 | 43 nM |
| Compound 19 | PIM-1 | 26 nM |
| Pyrazolo[3,4-d]pyrimidine 12b | VEGFR-2 (KDR) | 0.09 µM |
Binding Affinities and Molecular Recognition with Receptors (e.g., Beta-Amyloid Plaques affinity)
Beyond enzyme inhibition, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated for their ability to bind to other significant biological structures, such as protein aggregates implicated in neurodegenerative diseases.
Specifically, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their affinity for beta-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease (AD). researchgate.netmdpi.com In a study using brain slices from patients with AD, fluorescent confocal microscopy demonstrated that dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines exhibited high and selective binding to these amyloid plaques. researchgate.net These findings highlight the potential of this chemical scaffold in the development of diagnostic probes for AD. researchgate.net To date, there have been no extensive reports connecting this specific scaffold with high-affinity binding to amyloid plaques, making this a novel area of investigation. researchgate.netmdpi.com
Molecular Interactions with Proteins and Nucleic Acids
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is rooted in their specific molecular interactions with target biomolecules. As detailed in the context of enzyme inhibition, a key interaction is the formation of hydrogen bonds with amino acid residues within the ATP-binding pocket of kinases. selleckchem.com For example, the inhibitor SQ-67563 forms critical hydrogen bonds with Leu83 in the protein backbone of CDK2. selleckchem.com Similarly, a potent TBK1 inhibitor was shown in docking studies to form hydrogen bonds with the kinase. nih.gov
In addition to proteins, there is evidence to suggest that the core 1H-pyrazolo[3,4-b]pyridine structure may interact with nucleic acids. The parent compound, 1H-pyrazolo[3,4-b]pyridine-3-amine, has been suggested to inhibit cancer cell growth by binding to DNA, thereby inhibiting transcription and replication. This binding may be facilitated by hydrogen bonding interactions.
Cellular Pathway Modulation Studies (In Vitro)
Apoptosis Induction Mechanisms in Specific Cancer Cell Lines
A primary mechanism by which 1H-pyrazolo[3,4-b]pyridine derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
Studies on a PIM-1 kinase inhibitor, compound 19 , in MCF-7 breast cancer cells found that it induced apoptosis by elevating the expression of pro-apoptotic genes while inhibiting anti-apoptotic genes. A similar pyrazole-containing derivative was found to induce apoptosis in lung cancer cells (A549) by disrupting the balance of Bcl-2 family proteins. This was characterized by a significant overexpression of the pro-apoptotic protein Bax and an inhibition of the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2/Bax balance points towards the involvement of the intrinsic, mitochondria-dependent pathway of apoptosis. Further mechanistic evidence includes the significant overexpression of the executioner caspase-3 and the tumor suppressor p53. In triple-negative breast cancer cells (MDA-MB-468), apoptosis was triggered by a pyrazole (B372694) derivative through the generation of reactive oxygen species (ROS) and subsequent activation of caspase 3.
Cell Cycle Arrest Mechanisms and Effects on Cell Proliferation
Consistent with their role as inhibitors of cell cycle-regulating kinases like CDK2, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to block cell cycle progression and inhibit proliferation in cancer cells. selleckchem.com
The CDK1/CDK2 inhibitor SQ-67563 was demonstrated to act as a cytotoxic agent with the ability to block the cell cycle. selleckchem.com The PIM-1 inhibitor, compound 19 , induced cell cycle arrest at the G2/M phase in MCF-7 cells. Other related pyrazole derivatives have been shown to cause cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cells and at the S phase in triple-negative breast cancer cells. Furthermore, potent TBK1 inhibitors with the 1H-pyrazolo[3,4-b]pyridine core exhibited micromolar anti-proliferative effects against a range of cancer cell lines, including A172 (glioblastoma), U87MG (glioblastoma), A375 (melanoma), and A2058 (melanoma). nih.gov
| Compound Class/Derivative | Cell Line | Cellular Effect | Reported Mechanism |
|---|---|---|---|
| PIM-1 Inhibitor (Compound 19) | MCF-7 (Breast Cancer) | Apoptosis Induction, G2/M Arrest | Modulation of apoptotic gene expression |
| Pyrazolo[3,4-d]pyridazine derivative | A549 (Lung Cancer) | Apoptosis Induction, Sub G1 & G2/M Arrest | Disruption of Bcl-2/Bax balance, Caspase-3/p53 overexpression |
| Pyrazole derivative (3f) | MDA-MB-468 (Breast Cancer) | Apoptosis Induction, S Phase Arrest | ROS generation, Caspase 3 activation |
| TBK1 Inhibitor (15y) | A172, U87MG, A375, etc. | Anti-proliferative | Inhibition of TBK1 signaling |
| CDK1/CDK2 Inhibitor (SQ-67563) | Not specified | Cell Cycle Block | Inhibition of CDK1/CDK2 |
Cytotoxicity Studies on Human Cancer Cell Lines (e.g., HCT-116, HepG2) with Mechanistic Insight into Cellular Response
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines, including the colon cancer cell line HCT-116 and the liver cancer cell line HepG2. The mechanisms underlying this cytotoxicity are multifaceted, primarily involving the disruption of cellular division and the induction of programmed cell death.
One study identified a pyrazolo[3,4-b]pyridin-6-one derivative, designated as I2, which exhibited potent anticancer activity against a panel of six tumor cell lines, including HCT-116 and HepG2. rsc.org Further investigation into its mechanism revealed that compound I2 inhibits microtubule polymerization by binding to the colchicine site on tubulin. rsc.org This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, inhibition of cell migration, and ultimately, apoptosis of the cancer cells. rsc.org
Another series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines was synthesized and evaluated for their anticancer potency. nih.gov A specific derivative, compound 14g, showed notable cytotoxicity against HCT-116 cells, with an IC50 value of 1.98 µM. nih.gov Mechanistic studies indicated that this compound arrests the cell cycle at the S phase in HCT-116 cells. nih.gov Furthermore, it was found to induce apoptosis, as confirmed by Annexin V/PI analysis. nih.gov
Similarly, new pyrazolopyridine analogs have been screened for their in vitro antitumor activity against liver (HepG2), breast (MCF-7), and cervix (Hela) cancer cells. nih.gov Compounds 2 and 5 from this series were found to have the highest antitumor activity across the three cell lines. nih.gov These active analogs were also evaluated for their DNA-binding affinity, with compounds 2, 4, and 5 displaying the highest affinity, suggesting that interaction with DNA could be a potential mechanism of their cytotoxic action. nih.gov
The following table summarizes the cytotoxic activity and mechanistic insights for selected 1H-pyrazolo[3,4-b]pyridine derivatives on HCT-116 and HepG2 cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| I2 | HCT-116, HepG2 | 5.72, 3.71 | Inhibition of microtubule polymerization, G2/M cell cycle arrest, induction of apoptosis rsc.org |
| 14g | HCT-116 | 1.98 | S phase cell cycle arrest, induction of apoptosis nih.gov |
| Compound 2 | HepG2 | - | High DNA-binding affinity nih.gov |
| Compound 5 | HepG2 | - | High DNA-binding affinity nih.gov |
Antimicrobial Action Mechanisms (In Vitro, Non-Human Pathogens)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes, particularly those involved in DNA replication.
Quinolone antibacterial agents are known to act by binding to the catalytic domain of DNA gyrase or topoisomerase IV, trapping the enzyme-DNA complex and thereby disrupting DNA replication. mdpi.com This leads to oxidative damage and triggers cell death mechanisms. mdpi.com DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. mdpi.com Following this principle, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives were designed and synthesized, exhibiting good inhibitory potency against various bacterial strains. mdpi.com
In silico molecular docking studies have been performed on newly synthesized pyrazinone and pyrazole derivatives to elucidate their antibacterial mechanism. These studies suggested that the compounds could act as good antibacterial agents by inhibiting topoisomerase IV. The derivatives displayed significant binding energy within the active site of Topoisomerase IV (PDB:3FV5), indicating a strong interaction that could disrupt its function. johnshopkins.edu
A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com While the study demonstrated moderate antibacterial activity for some of the synthesized compounds, the precise mechanism of action was not fully elucidated but is presumed to align with known antibacterial mechanisms of related heterocyclic compounds. japsonline.com
The table below provides an overview of the antibacterial activity and proposed mechanisms for some 1H-pyrazolo[3,4-b]pyridine derivatives.
| Derivative Class | Target Organisms | Proposed Mechanism of Action |
| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV mdpi.com |
| Pyridinone and pyrazole derivatives | B. subtilis, P. vulgaris | Inhibition of Topoisomerase IV johnshopkins.edu |
| Pyrazolo[3,4-b]pyridines (6a-h) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Not specified, moderate activity observed japsonline.com |
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential against protozoan parasites and viruses, with studies providing insights into their mechanisms of action.
In the context of antileishmanial activity, a series of pyrazolo(dihydro)pyridines were synthesized and evaluated. One promising compound, 6j, was found to induce programmed cell death in Leishmania promastigotes. nih.gov The mechanistic events leading to this apoptosis-like death include a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov These findings suggest that the compound disrupts key cellular processes within the parasite, leading to its demise. nih.gov
Regarding antiviral activity, certain N-heterocyclic compounds based on the 1H-pyrazolo[3,4-b]pyridine framework have been shown to inhibit the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1). nih.gov Time-of-addition experiments and specific assays revealed that different derivatives interfere with distinct stages of the viral life cycle. For instance, two compounds, ARA-04 and ARA-05, were found to affect viral adsorption, preventing the virus from attaching to host cells. nih.gov In contrast, another derivative, AM-57, interfered with the later stages of virus replication, specifically the α- and γ-phases, and was also observed to decrease the content of the viral protein ICP27 during both initial and late events of HSV-1 replication. nih.gov In silico calculations further supported these findings, suggesting that ARA-04 and ARA-05 interact with proteins involved in viral adsorption, while AM-57 preferentially interacts with a viral transcription factor complex. nih.gov
| Compound/Derivative | Target Organism | Mechanism of Action |
| Pyrazolo(dihydro)pyridine (6j) | Leishmania donovani | Induction of programmed cell death via loss of mitochondrial membrane potential, phosphatidylserine externalization, and DNA fragmentation nih.gov |
| ARA-04, ARA-05 | Herpes Simplex Virus Type-1 (HSV-1) | Inhibition of viral adsorption nih.gov |
| AM-57 | Herpes Simplex Virus Type-1 (HSV-1) | Interference with α- and γ-phases of viral replication, decrease in ICP27 content nih.gov |
Photophysical Properties and Potential Bioimaging Applications
Derivatives of the pyrazoloquinoline scaffold, a related heterocyclic system, have been investigated as fluorescent sensors for the detection of metal cations in biological environments. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET).
One study focused on a pyrazoloquinoline derivative (PQPc) designed as a fluorescent sensor for Zn²⁺ ions. mdpi.com The compound's fluorescence was found to be quenched in polar solvents due to an efficient PET process occurring between an electron donor part of the molecule and the pyrazoloquinoline fluorophore. mdpi.com Upon the addition of Zn²⁺, the ion chelates with the donor moiety, which inhibits the PET process and leads to a significant, 13-fold increase in fluorescence quantum yield. mdpi.com This "off-on" switching mechanism allows for the sensitive and selective detection of Zn²⁺. Biological studies confirmed that this sensor could localize near the cell membrane and in the cytoplasm, demonstrating its potential for detecting zinc ions within eukaryotic cells. mdpi.com
Similarly, fluorescent chemosensors based on a pyridine-pyrazole structure have been developed for the selective detection of other metal ions. For instance, a sensor was reported for the detection of Al³⁺, where the formation of a complex between the sensor molecule and the aluminum ion resulted in a noticeable increase in fluorescence intensity. nih.gov Another pyrazole-based probe demonstrated excellent reversibility and a chelation-enhanced fluorescence (CHEF) mechanism for the detection of Hg²⁺. nih.gov
| Sensor Molecule | Target Analyte | Sensing Mechanism | Potential Application |
| Pyrazoloquinoline derivative (PQPc) | Zn²⁺ | Inhibition of Photoinduced Electron Transfer (PET) upon chelation mdpi.com | Detection of zinc ions in eukaryotic cells mdpi.com |
| Pyridine-pyrazole acylhydrazone derivative | Al³⁺ | Complex formation leading to fluorescence enhancement nih.gov | - |
| Pyrazole-based probe | Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) nih.gov | Reversible detection of mercury ions |
The 1H-pyrazolo[3,4-b]pyridine scaffold and related pyridine-based ligands are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. The mechanism involves the absorption of light by the organic ligand, followed by an efficient intramolecular energy transfer to the emissive energy levels of the lanthanide ion, resulting in the characteristic sharp, line-like emission of the metal ion.
A novel bis-pyrazolyl-carboxyl pyridine-based ligand was designed and used to prepare complexes with Eu(III) and Tb(III). nih.gov The fluorescence spectra of these complexes showed that the ligand's own fluorescence was completely quenched, while characteristic metal-centered fluorescence was observed. nih.gov The Tb(III) complex, in particular, displayed more effective fluorescence, which was attributed to a highly efficient energy transfer from the lowest triplet energy level of the ligand to the excited state of the Tb(III) ion. nih.gov
The efficiency of this energy transfer is crucial for the brightness of the lanthanide emission. In another study involving lanthanide complexes with a conjugated pyridine (B92270) carboxylate ligand, solid-state photoluminescence measurements revealed significant characteristic luminescence, indicating an effective energy transfer from the ligand to the central Ln(III) ion. rsc.org The design of the organic ligand is therefore critical in optimizing the photophysical properties of these luminescent materials.
| Ligand System | Lanthanide Ion(s) | Energy Transfer Mechanism | Key Finding |
| Bis-pyrazolyl-carboxyl pyridine | Eu(III), Tb(III) | Intramolecular energy transfer from the ligand's triplet state to the lanthanide's excited state nih.gov | More effective energy transfer and fluorescence observed for the Tb(III) complex nih.gov |
| Conjugated pyridine carboxylate | Dy(III), Sm(III), Tb(III) | Ligand-to-metal energy transfer rsc.org | All three complexes exhibited significant characteristic lanthanide luminescence rsc.org |
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
| I2 | N/A (Specific structure provided in source) |
| 14g | N/A (Specific structure provided in source) |
| ARA-04 | ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate nih.gov |
| ARA-05 | ethyl 4-((6-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate nih.gov |
| AM-57 | 6-chloro-9-fluoro-3-phenyl-3H-benzo[b]pyrazolo[3,4-h] johnshopkins.edujapsonline.comnaphthyridine nih.gov |
| PQPc | N/A (Specific pyrazoloquinoline derivative) |
| H₂bpda | 2,2′-bipyridine-6,6′-dicarboxylic acid rsc.org |
An in-depth examination of the derivatization strategies and resulting structure-activity relationships (SAR) for the this compound scaffold reveals a landscape rich with potential for therapeutic innovation. This bicyclic heterocyclic system, featuring a fused pyrazole and pyridine ring, serves as a privileged structure in medicinal chemistry. The strategic placement of the diamine functionality at the C4 and C5 positions offers unique opportunities for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity against a wide array of targets.
Q & A
Q. What are the established synthetic routes for 1H-pyrazolo[3,4-b]pyridine-4,5-diamine and its derivatives?
The ZnCl₂-catalyzed aza-Diels–Alder reaction is a key method for synthesizing pyrazolo[3,4-b]pyridine derivatives. This involves reacting N,N-diisopropylamidinyl pyrazolylimine with dienophiles (e.g., maleates) under mild conditions (60°C, 24 h), yielding dicarboxylate intermediates that can be hydrolyzed and functionalized to obtain the diamine scaffold . Alternative one-pot multicomponent reactions using meglumine as a catalyst in ethanol at 80°C for 12 h have also been reported, offering high atom economy and reduced environmental impact .
Q. How can the purity and structural integrity of this compound be verified?
Characterization typically involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton environments.
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.33° in 3,4,6-trimethyl derivatives) and π-π stacking interactions critical for stability .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C₆H₇N₅, MW 165.16) .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers, as decomposition may release toxic gases (e.g., NOₓ, NH₃) .
Advanced Research Questions
Q. How can researchers address low yields in cyclization reactions involving pyrazolo[3,4-b]pyridine intermediates?
Failed cyclization attempts (e.g., hydrazine hydrate reflux in methanol/ethanol) suggest steric hindrance or electronic effects. Mitigation strategies include:
- Solvent optimization : Switching to acetic acid for enhanced protonation of intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting group strategies : Temporarily block reactive amines to direct cyclization .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?
- In vitro kinase assays : Test inhibitory potency against targets like FGFR1 (IC₅₀ < 100 nM) using recombinant enzymes and ATP-competitive binding assays .
- Molecular docking : Align derivatives with crystal structures of kinase domains (e.g., PDB ID A1BQ7) to identify critical H-bond interactions with hinge regions .
- Free radical scavenging assays : Evaluate antioxidant potential via SOD-like activity measurements in cell-free systems .
Q. How can contradictory data in biological activity studies be resolved?
Example: Antichagasic activity (Trypanosoma cruzi) vs. cytotoxicity in mammalian cells.
- Dose-response profiling : Establish therapeutic windows (e.g., selectivity index >10).
- Metabolic stability assays : Use liver microsomes to assess degradation pathways.
- Crystallographic analysis : Compare binding modes of active vs. inactive analogs .
Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[3,4-b]pyridine core?
- Directing groups : Introduce electron-withdrawing substituents (e.g., –CO₂Et) at C4/C5 to bias electrophilic substitution at C3 .
- Transition metal catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald–Hartwig) for C–N or C–C bond formation at sterically accessible positions .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during long-term biological assays?
- Stability testing : Monitor compound integrity in assay buffers (PBS, pH 7.4) via LC-MS over 24–72 h.
- Prodrug design : Mask amine groups as tert-butyl carbamates or acetylated derivatives to enhance stability .
Q. What computational tools predict the physicochemical properties of novel derivatives?
- DFT calculations : Estimate redox potentials and HOMO/LUMO gaps (e.g., using Gaussian 16).
- QSAR models : Corrogate logP, polar surface area, and IC₅₀ values from datasets of 50+ analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
